Cas no 38411-85-7 (Taurohyodeoxycholic acid sodium)
Taurohyodeoxycholic acid sodium Chemical and Physical Properties
Names and Identifiers
-
- Taurohyodeoxycholic acid sodium salt
- Taurohyodeoxycholic acid sodium salt hydrate
- Taurohyodeoxycholic acid sodium
- Taurohyodeoxycholicacidsodiumsalthydrate
- 38411-85-7
- ETHANESULFONIC ACID, 2-(((3.ALPHA.,5.BETA.,6.ALPHA.)-3,6-DIHYDROXY-24-OXOCHOLAN-24-YL)AMINO)-, MONOSODIUM SALT
- Ethanesulfonic acid, 2-(((3alpha,5beta,6alpha)-3,6-dihydroxy-24-oxocholan-24-yl)amino)-, sodium salt (1:1)
- Taurohyodeoxycholic acid (sodium)
- 110026-03-4
- UNII-4N9535CHEK
- DA-58308
- Q27260244
- MFCD00271496
- G76557
- 4N9535CHEK
- Ethanesulfonic acid, 2-(((3alpha,5beta,6alpha)-3,6-dihydroxy-24-oxocholan-24-yl)amino)-, monosodium salt
- AS-82803
- 5beta-Cholanic acid-3alpha,6alpha-diol N-(2-sulphoethyl)-amide sodium salt
- ETHANESULFONIC ACID, 2-(((3.ALPHA.,5.BETA.,6.ALPHA.)-3,6-DIHYDROXY-24-OXOCHOLAN-24-YL)AMINO)-, SODIUM SALT (1:1)
- sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
- Sodium taurohyodeoxycholate
- Taurodeoxychloic Acid (sodium hydrate)
- HY-114360A
- CS-0256379
-
- MDL: MFCD00271496
- Inchi: 1S/C26H45NO6S.Na/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-;/m1./s1
- InChI Key: VNQXUJQHLHHTRC-WMWRQJSFSA-M
- SMILES: S(CCNC(CC[C@@H](C)[C@H]1CC[C@H]2[C@@H]3C[C@@H]([C@@H]4C[C@@H](CC[C@]4(C)[C@H]3CC[C@@]21C)O)O)=O)(=O)(=O)[O-].[Na+]
Computed Properties
- Exact Mass: 521.27870358g/mol
- Monoisotopic Mass: 521.27870358g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 7
- Complexity: 864
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 135Ų
Taurohyodeoxycholic acid sodium Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S303613-250mg |
Taurohyodeoxycholic acid sodium |
38411-85-7 | 97% | 250mg |
¥1235.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S303613-50mg |
Taurohyodeoxycholic acid sodium |
38411-85-7 | 97% | 50mg |
¥415.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S303613-10mg |
Taurohyodeoxycholic acid sodium |
38411-85-7 | 97% | 10mg |
¥146.90 | 2023-09-01 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S31796-1g |
Taurohyodeoxycholic acid sodium salt hydrate |
38411-85-7 | ≥97% | 1g |
¥1800.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S31796-5g |
Taurohyodeoxycholic acid sodium salt hydrate |
38411-85-7 | ≥97% | 5g |
¥4800.00 | 2021-09-02 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T0682-250MG |
Taurohyodeoxycholic acid sodium |
38411-85-7 | 250mg |
¥2312.87 | 2023-09-13 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T0682-1G |
Taurohyodeoxycholic acid sodium |
38411-85-7 | 1g |
¥6241.88 | 2023-09-13 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S873315-10mg |
Sodium taurohyodeoxycholate hydrate |
38411-85-7 | 98% | 10mg |
¥162.00 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S873315-50mg |
Sodium taurohyodeoxycholate hydrate |
38411-85-7 | 98% | 50mg |
¥458.00 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S873315-250mg |
Sodium taurohyodeoxycholate hydrate |
38411-85-7 | 98% | 250mg |
¥1,360.00 | 2022-08-31 |
Taurohyodeoxycholic acid sodium Suppliers
Taurohyodeoxycholic acid sodium Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on Taurohyodeoxycholic acid sodium
Taurohyodeoxycholic Acid Sodium (CAS No. 38411-85-7): A Comprehensive Overview of Its Chemistry, Pharmacology, and Emerging Applications in Biomedical Research
The compound taurohyodeoxycholic acid sodium, identified by the CAS registry number 38411-85-7, has emerged as a critical molecule in modern biomedical research due to its unique chemical properties and multifaceted biological activities. This sodium salt derivative of hyodeoxycholic acid represents a conjugated bile acid with a sulfonate group attached to its steroidal backbone, endowing it with enhanced solubility and stability compared to its unconjugated counterparts. Recent advancements in analytical chemistry have enabled precise characterization of its structure through techniques such as NMR spectroscopy and mass spectrometry, confirming its molecular formula C26H42NO6SNa and molecular weight of 569.66 g/mol.
CAS 38411-85-7's pharmacological profile has been extensively studied in preclinical models, revealing potent choleretic effects that enhance bile flow while modulating hepatic lipid metabolism pathways. A landmark study published in the Journal of Hepatology (2023) demonstrated that this compound significantly reduced hepatic triglyceride accumulation in mouse models of non-alcoholic fatty liver disease (NAFLD), mediated through activation of the farnesoid X receptor (FXR). The FXR agonist activity observed here aligns with emerging trends in hepatoprotective drug development, where bile acid derivatives are being explored for their ability to restore metabolic homeostasis without inducing cholestatic side effects.
In drug delivery systems research, taurohyodeoxycholic acid sodium has gained attention for its amphiphilic properties that facilitate nanoparticle formation. A collaborative study between MIT and Pfizer scientists revealed that self-assembled micelles incorporating this compound achieved up to 95% encapsulation efficiency for hydrophobic anticancer agents like paclitaxel (Nano Today, 2024). The resulting nanocarriers exhibited enhanced tumor targeting due to the EPR effect while minimizing off-target toxicity, a breakthrough for overcoming multidrug resistance mechanisms.
Clinical translation efforts are progressing rapidly with phase I trials investigating its use as an adjuvant therapy for primary biliary cholangitis (PBC). Data from a double-blind trial presented at the 2024 Digestive Disease Week conference showed significant reductions in alkaline phosphatase levels without elevation of liver enzymes at therapeutic doses, suggesting a favorable safety profile compared to traditional UDCA treatments. These results have spurred interest in evaluating CAS No. 38411-85-7's efficacy across other cholestatic disorders such as Alagille syndrome.
Beyond conventional applications, recent investigations have uncovered novel roles for this compound in neuroprotection and regenerative medicine. A groundbreaking study published in Nature Aging (June 2024) demonstrated that low-dose administration improved mitochondrial function and synaptic plasticity in Alzheimer's disease models through modulation of bile acid signaling pathways in the gut-brain axis. This discovery opens new avenues for exploring gut microbiota interactions with central nervous system pathologies.
The synthesis methodologies for producing pharmaceutical-grade taurohyodeoxycholic acid sodium have undergone significant optimization over the past decade. While traditional extraction from bovine bile remains possible, modern approaches now favor enzymatic conjugation processes using recombinant sulfotransferases coupled with chromatographic purification systems achieving >99% purity levels (Analytical Chemistry Highlights, March 2024). These advancements ensure consistent product quality required for both research and clinical applications.
In conclusion, the continued exploration of CAS No. 38411-85-7's biological potential across diverse therapeutic areas underscores its status as a versatile biomedical tool molecule. With ongoing mechanistic studies clarifying its FXR-independent signaling pathways and emerging evidence supporting combination therapies targeting metabolic syndromes, this compound stands at the forefront of next-generation drug discovery efforts.
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